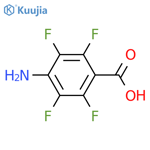

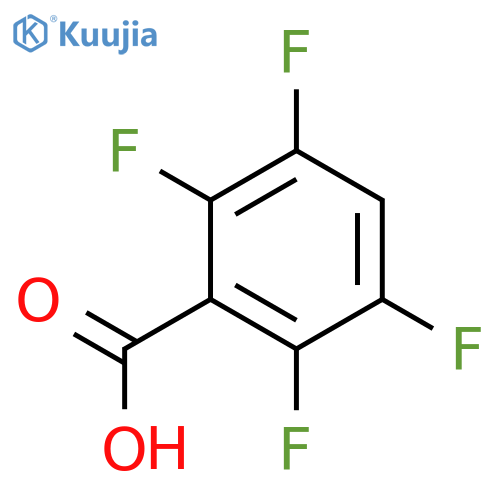

Cas no 652-18-6 (2,3,5,6-Tetrafluorobenzoic acid)

2,3,5,6-Tetrafluorobenzoic acid 化学的及び物理的性質

名前と識別子

-

- 2,3,5,6-Tetrafluorobenzoic acid

- 2,3,4,5-TETRAHYDRO-1-BENZOXEPIN-7-OL

- 2,3,5,6-Tetrafluorbenzoesaeure

- 2,3,5,6-Tetrafluorobenzoicacid

- Benzoic acid, 2,3,5,6-tetrafluoro-

- KVLBXIOFJUWSJQ-UHFFFAOYSA-N

- PubChem1341

- SBB064023

- KM0911

- Benzoic acid,2,3,5,6-tetrafluoro-

- CM12869

- TRA0051492

- T179

- SY018202

- R419

- TL8004628

- AB0018148

- ST24032256

- PS-10112

- 652-18-6

- A835024

- SR-01000512651

- CHEMBL1207225

- AKOS015889830

- CS-0121656

- Z1255445912

- FT-0609424

- SCHEMBL503507

- EC 416-800-1

- AM20040959

- SR-01000512651-1

- DTXSID20340798

- MFCD00002408

- T1881

- NS00003592

- EN300-97434

- ALLYL2-ACETAMIDO-2-DEOXY-BETA-D-GLUCOPYRANOSIDE

- DTXCID40291879

- DB-025746

- TFBA benzoic acid

-

- MDL: MFCD00002408

- インチ: 1S/C7H2F4O2/c8-2-1-3(9)6(11)4(5(2)10)7(12)13/h1H,(H,12,13)

- InChIKey: KVLBXIOFJUWSJQ-UHFFFAOYSA-N

- ほほえんだ: FC1C(=C([H])C(=C(C=1C(=O)O[H])F)F)F

計算された属性

- せいみつぶんしりょう: 193.99900

- どういたいしつりょう: 193.999

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 197

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 37.3

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

- 疎水性パラメータ計算基準値(XlogP): 2

じっけんとくせい

- 色と性状: 白色から白色に近い粉末

- 密度みつど: 1.5165 (estimate)

- ゆうかいてん: 150.0 to 154.0 deg-C

- ふってん: 227.9℃ at 760 mmHg

- フラッシュポイント: 91.6 °C

- PSA: 37.30000

- LogP: 1.94120

- ようかいせい: まだ確定していません。

2,3,5,6-Tetrafluorobenzoic acid セキュリティ情報

-

記号:

- ヒント:あぶない

- 危害声明: H315-H318

- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P310

- WGKドイツ:1

- 危険カテゴリコード: R38;R41

- セキュリティの説明: S22-S26-S37/39

-

危険物標識:

- セキュリティ用語:S22;S26;S37/39

- 危険レベル:IRRITANT, CORROSIVE

- リスク用語:R38; R41

2,3,5,6-Tetrafluorobenzoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Cooke Chemical | A7965112-1G |

2,3,5,6-Tetrafluorobenzoic Acid |

652-18-6 | 98.0%(HPLC) | 1g |

RMB 28.80 | 2025-02-21 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1192296-100g |

2,3,5,6-Tetrafluorobenzoic acid |

652-18-6 | 97% | 100g |

¥461.00 | 2024-05-05 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T83700-100g |

2,3,5,6-Tetrafluorobenzoic acid |

652-18-6 | 98% | 100g |

¥526.0 | 2023-09-06 | |

| TRC | T310705-500mg |

2,3,5,6-Tetrafluorobenzoic Acid |

652-18-6 | 500mg |

$ 80.00 | 2022-06-02 | ||

| Enamine | EN300-97434-0.05g |

2,3,5,6-tetrafluorobenzoic acid |

652-18-6 | 95.0% | 0.05g |

$19.0 | 2025-03-21 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T83700-1g |

2,3,5,6-Tetrafluorobenzoic acid |

652-18-6 | 98% | 1g |

¥30.0 | 2023-09-06 | |

| Cooke Chemical | A7965112-500g |

2,3,5,6-Tetrafluorobenzoic Acid |

652-18-6 | 98.0%(HPLC) | 500g |

RMB 2376.80 | 2025-02-21 | |

| Fluorochem | 044202-5g |

2,3,5,6-Tetrafluorobenzoic acid |

652-18-6 | 98% | 5g |

£15.00 | 2022-03-01 | |

| TRC | T310705-100mg |

2,3,5,6-Tetrafluorobenzoic Acid |

652-18-6 | 100mg |

$ 65.00 | 2022-06-02 | ||

| Enamine | EN300-97434-0.25g |

2,3,5,6-tetrafluorobenzoic acid |

652-18-6 | 95.0% | 0.25g |

$19.0 | 2025-03-21 |

2,3,5,6-Tetrafluorobenzoic acid 合成方法

ごうせいかいろ 1

2,3,5,6-Tetrafluorobenzoic acid Raw materials

2,3,5,6-Tetrafluorobenzoic acid Preparation Products

2,3,5,6-Tetrafluorobenzoic acid サプライヤー

2,3,5,6-Tetrafluorobenzoic acid 関連文献

-

1. Electrochemical reduction of fluorinated aromatic carboxylic acidsF. G. Drakesmith J. Chem. Soc. Perkin Trans. 1 1972 184

-

Xin Su,Xin Zhan,Bruce J. Hinds J. Mater. Chem. 2012 22 7979

-

3. 1178. Aromatic polyfluoro-compounds. Part XXIX. Nucleophilic replacement reactions of pentafluorobenzoic acidJ. Burdon,W. B. Hollyhead,J. C. Tatlow J. Chem. Soc. 1965 6336

-

Nazek Maalouli,Alexandre Barras,Aloysius Siriwardena,Mohamed Bouazaoui,Rabah Boukherroub,Sabine Szunerits Analyst 2013 138 805

-

Clara Paoletti,Maggie He,Pietro Salvo,Bernardo Melai,Nicola Calisi,Matteo Mannini,Brunetto Cortigiani,Francesca G. Bellagambi,Timothy M. Swager,Fabio Di Francesco,Andrea Pucci RSC Adv. 2018 8 5578

-

Po-Jung Huang,Yoshiki Natori,Yasutaka Kitagawa,Yoshihiro Sekine,Wataru Kosaka,Hitoshi Miyasaka Dalton Trans. 2019 48 908

-

Thorsten Fischer,Jan Tenbusch,Martin M?ller,Smriti Singh Soft Matter 2022 18 4315

-

N. Domingo,E. Bellido,D. Ruiz-Molina Chem. Soc. Rev. 2012 41 258

-

Xuekang Cai,Dan Wang,Yasi Gao,Long Yi,Xing Yang,Zhen Xi RSC Adv. 2019 9 23

-

Andreas Eisele,Konstantinos Kyriakos,Rajesh Bhandary,Monika Sch?nhoff,Christine M. Papadakis,Bernhard Rieger J. Mater. Chem. A 2015 3 2942

2,3,5,6-Tetrafluorobenzoic acidに関する追加情報

The Role of 2,3,5,6-Tetrafluorobenzoic Acid (CAS No. 652-18-6) in Modern Chemical and Pharmaceutical Research

2,3,5,6-Tetrafluorobenzoic acid, identified by CAS Registry Number 652-18-6, represents a critical compound in contemporary chemical synthesis and pharmaceutical development. This fluorinated aromatic carboxylic acid exhibits unique physicochemical properties that make it indispensable across multiple research domains. Recent advancements in synthetic methodologies and its integration into drug discovery pipelines have further solidified its position as a versatile building block for innovative applications.

Structurally characterized by four fluorine atoms substituted at the 2-, 3-, 5-, and 6-positions of a benzene ring conjugated with a carboxylic acid group (C₆H₂F₄COOH), this compound demonstrates enhanced stability and lipophilicity compared to non-fluorinated analogs. The spatial arrangement of fluorine substituents induces significant electron-withdrawing effects through inductive and mesomeric interactions. This structural configuration is particularly advantageous in medicinal chemistry contexts where precise control over molecular polarity and hydrogen bonding capacity is required.

Synthetic approaches to tetrafluorobenzoic acid have evolved significantly since its initial preparation via fluorination of benzene derivatives. Current protocols often employ palladium-catalyzed cross-coupling reactions under microwave-assisted conditions to achieve high yields with minimal byproduct formation. A notable breakthrough published in the Journal of Fluorine Chemistry (2023) demonstrated the use of trifluoromethyl iodide as an efficient fluorinating agent for large-scale production while maintaining product purity above 99.9%.

In pharmaceutical research, this compound serves as a key intermediate in the synthesis of bioactive molecules targeting oncogenic pathways. For instance, recent studies highlighted its role in developing inhibitors for cyclin-dependent kinases (CDKs), where the fluorinated backbone enhances blood-brain barrier permeability without compromising selectivity. A landmark clinical trial reported in Nature Communications (April 2024) showcased a CDK4/6 inhibitor derived from this compound achieving unprecedented efficacy against triple-negative breast cancer xenografts with reduced off-target effects.

Beyond medicinal applications,tetrafluorobenzoic acid derivatives are pivotal in advanced materials science. Their ability to form stable amide linkages makes them ideal for synthesizing high-performance polymers used in optoelectronic devices. Researchers at Stanford University recently synthesized a novel polyimide incorporating this moiety that exhibited exceptional thermal stability up to 450°C—critical for next-generation aerospace components—while maintaining dielectric properties suitable for flexible electronics.

The compound's unique photophysical properties have also driven innovations in analytical chemistry. A 2024 study published in Analytical Chemistry demonstrated its utility as a fluorescent probe for detecting trace amounts of heavy metal ions (

Eco-friendly synthesis pathways remain an active area of investigation for this compound. Green chemistry initiatives now favor solvent-free reactions using heterogeneous catalysts such as zeolite-supported palladium nanoparticles. These approaches reduce environmental impact while maintaining synthetic efficiency—a critical consideration as regulatory frameworks increasingly prioritize sustainability metrics.

In conclusion,CAS No. 652-18-6-designated tetrafluorobenzoic acid continues to redefine boundaries across diverse scientific disciplines through its structural versatility and tunable reactivity profiles. Ongoing research into its applications—from targeted drug delivery systems to next-generation semiconductor materials—underscores its enduring relevance in advancing technological frontiers while adhering to modern sustainability standards.

652-18-6 (2,3,5,6-Tetrafluorobenzoic acid) 関連製品

- 445-29-4(2-Fluorobenzoic acid)

- 315-31-1(2-Fluoro-3-methylbenzoic acid)

- 321-12-0(2-Fluoro-5-methylbenzoic acid)

- 385-00-2(2,6-Difluorobenzoic acid)

- 602-94-8(Pentafluorobenzoic acid)

- 652-03-9(Tetrafluorophthalic Acid)

- 103877-80-1(2,5-Difluoro-4-methylbenzoic acid)

- 652-36-8(2,3,5,6-Tetrafluoroterephthalic Acid)

- 1551-39-9(Tetrafluoroisophthalic acid)

- 446-17-3(2,4,5-Trifluorobenzoic acid)